N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a tetrahydrofuran moiety, and an oxalamide group, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N'-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c13-11(16)12(17)14-7-9-1-4-15(5-2-9)10-3-6-18-8-10/h9-10H,1-8H2,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFDRAIKLIACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)N)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Incorporation of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via cyclization reactions involving appropriate precursors.
Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the piperidine-tetrahydrofuran intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: A similar compound with a methyl group on the oxalamide moiety.
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: Another related compound with a tolyl group on the oxalamide moiety.
Uniqueness
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of a piperidine ring, tetrahydrofuran moiety, and oxalamide group
Biological Activity
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in various therapeutic areas, particularly in neurology and oncology. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O2, with a molecular weight of 345.5 g/mol. The compound features a tetrahydrofuran ring and a piperidine moiety linked through an oxalamide functional group. This unique structure imparts specific steric and electronic properties that influence its biological interactions.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antitumor Effects : Preliminary studies suggest that the compound may inhibit tumor growth through modulation of protein kinase activity, which is crucial for cellular proliferation and survival .
- Neurological Applications : The structural characteristics may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
The biological activity of this compound is believed to involve:
- Receptor Binding : Interaction studies using molecular docking simulations indicate that the compound may bind effectively to specific receptors involved in cell signaling pathways associated with cancer progression.
- Enzymatic Modulation : The oxalamide functional group is known to influence enzymatic activities, which can alter cellular responses to external stimuli, potentially leading to apoptosis in cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and tetrahydrofuran intermediates. The following table summarizes the key steps in its synthesis:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Piperidine, Tetrahydrofuran | Formation of the piperidine-tetrahydrofuran linkage |
| 2 | Oxalyl chloride | Introduction of the oxalamide functional group |
| 3 | Amine coupling | Finalization through amine coupling reactions |
Case Study 1: Antitumor Activity
A study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. Findings showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
Q & A
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
